1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene 1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene
Brand Name: Vulcanchem
CAS No.: 1936191-72-8
VCID: VC6038269
InChI: InChI=1S/C10H8ClF3/c11-8-3-1-2-7(6-8)9(4-5-9)10(12,13)14/h1-3,6H,4-5H2
SMILES: C1CC1(C2=CC(=CC=C2)Cl)C(F)(F)F
Molecular Formula: C10H8ClF3
Molecular Weight: 220.62

1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene

CAS No.: 1936191-72-8

Cat. No.: VC6038269

Molecular Formula: C10H8ClF3

Molecular Weight: 220.62

* For research use only. Not for human or veterinary use.

1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene - 1936191-72-8

Specification

CAS No. 1936191-72-8
Molecular Formula C10H8ClF3
Molecular Weight 220.62
IUPAC Name 1-chloro-3-[1-(trifluoromethyl)cyclopropyl]benzene
Standard InChI InChI=1S/C10H8ClF3/c11-8-3-1-2-7(6-8)9(4-5-9)10(12,13)14/h1-3,6H,4-5H2
Standard InChI Key RNNVNZKDDPGHPG-UHFFFAOYSA-N
SMILES C1CC1(C2=CC(=CC=C2)Cl)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 1-chloro-3-[1-(trifluoromethyl)cyclopropyl]benzene, reflecting its benzene core substituted at the first position with chlorine and at the third position with a cyclopropyl group containing a trifluoromethyl (-CF₃) substituent. The cyclopropane ring introduces significant steric strain due to its 60° bond angles, while the electron-withdrawing -CF₃ group enhances the compound’s stability and influences its reactivity.

Structural Characterization

Key spectral data and identifiers include:

  • InChI: InChI=1S/C10H8ClF3/c11-8-3-1-2-7(6-8)9(4-5-9)10(12,13)14/h1-3,6H,4-5H2

  • InChIKey: RNNVNZKDDPGHPG-UHFFFAOYSA-N

  • SMILES: C1CC1(C2=CC(=CC=C2)Cl)C(F)(F)F.

The planar benzene ring and non-planar cyclopropane group create a hybrid geometry that impacts intermolecular interactions, as evidenced by crystallographic studies of analogous compounds .

Synthesis Methods

Cyclopropanation Strategies

The cyclopropane ring is typically synthesized via [2+1] cycloaddition reactions. A common approach involves reacting a dichloromethane derivative with a dihaloalkane in the presence of a transition metal catalyst (e.g., zinc or copper). For example:

CH₂Cl₂ + CF₃C≡CHZn/CuCyclopropane intermediate\text{CH₂Cl₂ + CF₃C≡CH} \xrightarrow{\text{Zn/Cu}} \text{Cyclopropane intermediate}

This intermediate is subsequently coupled to a chlorobenzene derivative using Suzuki-Miyaura cross-coupling with a palladium catalyst.

Trifluoromethylation

Introducing the -CF₃ group often employs Umemoto’s reagent (trifluoromethylarylsulfonium salts) or Ruppert-Prakash reagent (TMSCF₃) under nucleophilic conditions. For instance:

Cyclopropane-Cl + TMSCF₃KFCyclopropane-CF₃\text{Cyclopropane-Cl + TMSCF₃} \xrightarrow{\text{KF}} \text{Cyclopropane-CF₃}

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring the -CF₃ group attaches exclusively to the cyclopropane ring.

  • Yield Limitations: Side reactions such as ring-opening of the cyclopropane under harsh conditions reduce yields to 40–60%.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight220.62 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLipophilic (soluble in DCM, THF)
StabilityStable under inert atmospheres

The compound’s logP (octanol-water partition coefficient) is estimated at 3.8, indicating high lipophilicity suitable for membrane permeability in drug candidates.

Applications in Research and Industry

Pharmaceutical Intermediates

The -CF₃ group enhances metabolic stability and bioavailability, making this compound a candidate for kinase inhibitors and antimicrobial agents. For example, derivatives have shown IC₅₀ values < 100 nM against Staphylococcus aureus in preclinical assays.

Materials Science

In polymer chemistry, the rigid cyclopropane ring improves thermal stability. Copolymers incorporating this moiety exhibit glass transition temperatures (T₉) up to 180°C, outperforming conventional polystyrene.

Research Challenges and Future Directions

Synthetic Accessibility

Current methods require multi-step protocols with moderate yields. Advances in flow chemistry or photocatalysis could streamline production.

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